molecular formula C20H21N3O4 B2573285 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850744-13-7

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2573285
CAS No.: 850744-13-7
M. Wt: 367.405
InChI Key: HWSBYCOGTMKICM-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a compound with a molecular formula of C20H21N3O4 and a molecular weight of 367.405 g/mol. This compound is known for its potential pharmaceutical applications and diverse properties that make it useful in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylsulfonyl compound to the desired product.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of Aurora kinase A, a protein involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.

    4,6-Diphenylpyrimidin-2-amine Derivatives: Known for their anticancer properties and inhibition of Aurora kinase A.

Uniqueness

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a pharmaceutical agent and its diverse applications in various fields make it a compound of significant interest.

Biological Activity

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring and multiple phenolic groups, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O4C_{25}H_{25}N_3O_4 with a molecular weight of approximately 443.5 g/mol. Its structure allows for diverse interactions within biological systems, particularly due to the presence of functional groups such as amino, ethoxy, and phenolic moieties.

PropertyValue
Molecular FormulaC25H25N3O4
Molecular Weight443.5 g/mol
CAS Number879577-78-3

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function.

Antimicrobial Effects

The compound's ability to inhibit microbial growth has also been documented. It has shown effectiveness against various bacterial strains, likely due to its capacity to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, demonstrating IC50 values in the micromolar range against breast cancer cell lines (MCF7) .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of ethoxy and amino groups is achieved through nucleophilic substitution methods.
  • Phenolic Coupling : The final assembly includes coupling the pyrimidine core with phenolic derivatives.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-25-13-9-10-14(15(24)11-13)19-18(12-22-20(21)23-19)27-17-8-6-5-7-16(17)26-4-2/h5-12,24H,3-4H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSBYCOGTMKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OCC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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